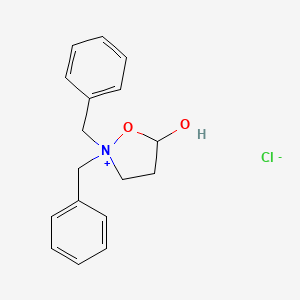

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

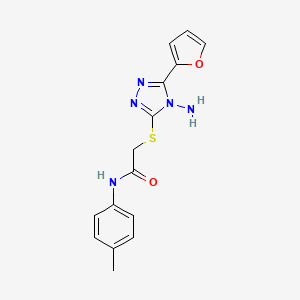

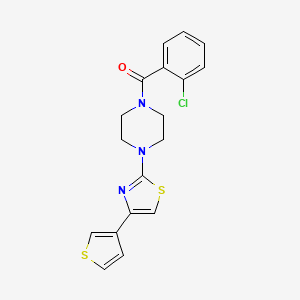

The compound contains a morpholinopropan-2-ol group, which is a type of secondary alcohol that contains a morpholine ring. Morpholine is a common motif in many pharmaceuticals and agrochemicals . It also contains a 3,4-dimethoxybenzyl group, which is often used as a protective group in organic synthesis .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the morpholine ring and the 3,4-dimethoxybenzyl group. The morpholine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The 3,4-dimethoxybenzyl group contains a benzene ring with two methoxy groups attached at the 3 and 4 positions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the hydroxyl group in the morpholinopropan-2-ol part of the molecule could potentially be involved in reactions such as esterification or oxidation . The 3,4-dimethoxybenzyl group could potentially be removed under certain conditions, such as in the presence of a Lewis acid .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the morpholine ring could potentially increase the compound’s solubility in water . The 3,4-dimethoxybenzyl group could potentially increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen

- Application : DMB-MOP serves as a protective group for the thiol moiety in aromatic thiolates. It enhances solubility and stability during precursor synthesis. Upon monolayer formation, the protective group cleaves off, resulting in high-quality SAMs .

Self-Assembled Monolayers (SAMs) for Surface Modification

Organic Synthesis and C-C Bond Formation

These applications highlight the versatility of 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride across diverse scientific domains. If you need further details or additional applications, feel free to ask! 🌟

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The presence of the 3,4-dimethoxybenzyl group suggests it may act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Pharmacokinetics

The pharmacokinetics of “1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride” are not well-studied. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are unknown. The presence of the 3,4-dimethoxybenzyl group may enhance the solubility and stability of the compound, potentially influencing its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with biological targets. For instance, the 3,4-dimethoxybenzyl group in this compound can be cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5.ClH/c1-19-15-4-3-13(9-16(15)20-2)11-22-12-14(18)10-17-5-7-21-8-6-17;/h3-4,9,14,18H,5-8,10-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCQQXUVSHIZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)COCC(CN2CCOCC2)O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)

![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)

![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)

![3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2482949.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/no-structure.png)